Superior Aldose Reductase Inhibition: Rhodanine-Sulfonate Hybrids vs. Clinical Reference Drug Epalrestat
Rhodanine-sulfonate hybrid compounds demonstrate superior aldose reductase (ALR2) inhibition compared to the clinically approved reference drug epalrestat. This establishes the rhodanine scaffold as a viable platform for developing next-generation ALR2 inhibitors with improved potency [1].
| Evidence Dimension | Aldose reductase (ALR2) inhibition potency (Ki) |
|---|---|
| Target Compound Data | Compound 6: Ki = 0.43 μM; Compound 8: Ki = 0.48 μM |
| Comparator Or Baseline | Epalrestat: Ki = 0.98 μM |
| Quantified Difference | Compound 6 is 2.28-fold more potent than epalrestat; Compound 8 is 2.04-fold more potent |
| Conditions | In vitro enzyme inhibition assay; competitive inhibition mechanism confirmed |
Why This Matters
This 2-fold potency advantage provides a clear quantitative benchmark for selecting rhodanine-based ALR2 inhibitors over epalrestat-related scaffolds in diabetic complication research.
- [1] Kalay E, et al. Rhodanine-Sulfonate hybrids targeting aldose reductase: Synthesis, in vitro inhibition, molecular docking, and cytotoxicity studies. Mol Divers. 2025. PMID: 41196472. View Source
